molecular formula C16H18FN3O2S B10889475 1-[(4-Fluorophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine

1-[(4-Fluorophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine

Cat. No.: B10889475
M. Wt: 335.4 g/mol
InChI Key: RQTPQTFKDGKTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-fluorophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine is a chemical compound that features a piperazine ring substituted with a 4-fluorophenylsulfonyl group and a 4-pyridylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-(pyridylmethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-fluorophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-fluorophenyl)sulfonyl]-4-(4-pyridylmethyl)piperazine is unique due to the presence of both the sulfonyl and pyridylmethyl groups, which confer specific chemical and biological properties. These functional groups enhance its potential for various applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C16H18FN3O2S

Molecular Weight

335.4 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C16H18FN3O2S/c17-15-1-3-16(4-2-15)23(21,22)20-11-9-19(10-12-20)13-14-5-7-18-8-6-14/h1-8H,9-13H2

InChI Key

RQTPQTFKDGKTFS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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